molecular formula C18H19N5OS B2794778 (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1172100-87-6

(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2794778
CAS RN: 1172100-87-6
M. Wt: 353.44
InChI Key: GZYXMJXIACHIBC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperazine ring, a pyrazine ring, and a dimethylbenzothiazole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .

Scientific Research Applications

Anticancer Activity

A series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, demonstrated anticancer activity in vitro against a range of cancer cell lines. The effectiveness of these compounds was assessed within the NCI-60 Human Tumor Cell Lines Screen program, indicating their potential for further anticancer evaluations (Turov, 2020).

Insecticidal Activity

Novel piperidine thiazole compounds were synthesized and exhibited significant insecticidal activities against armyworms. Among these, specific derivatives showed lethal rates of 80% and 100% against armyworms at certain concentrations, highlighting their potential as bioactive compounds in pest control (Chengrong Ding et al., 2019).

Antimicrobial and Antifungal Activities

  • Synthesized derivatives of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone showed moderate to good antimicrobial activity, providing a basis for the development of new antimicrobial agents (P. Mhaske et al., 2014).
  • Novel pyrazole carboxamide derivatives containing piperazine moiety were synthesized and confirmed by X-ray crystal analysis, indicating their potential in antimicrobial and antifungal applications (Hong-Shui Lv et al., 2013).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized, showing potent bacterial biofilm inhibition and MurB enzyme inhibitory activities. These findings suggest their potential in addressing bacterial resistance and biofilm-related issues (Ahmed E. M. Mekky & S. Sanad, 2020).

Anti-Mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with some compounds displaying promising activity against Mycobacterium tuberculosis H37Rv strain. This discovery opens new avenues for the design of anti-tubercular agents (S. Pancholia et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal uses, it could interact with various biological targets .

properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-3-4-13(2)16-15(12)21-18(25-16)23-9-7-22(8-10-23)17(24)14-11-19-5-6-20-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYXMJXIACHIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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